molecular formula C15H20Cl2N6O B1663710 Nvp dpp 728 dihydrochloride CAS No. 207556-62-5

Nvp dpp 728 dihydrochloride

Cat. No.: B1663710
CAS No.: 207556-62-5
M. Wt: 371.3 g/mol
InChI Key: VNACOBVZDCLAEV-GXKRWWSZSA-N
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Description

DPP-728, also known as NVP-DPP728, is a potent, selective, and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, DPP-728 helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving blood glucose control. This makes DPP-728 a promising candidate for the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPP-728 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of DPP-728 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DPP-728 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of DPP-728, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

DPP-728 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sitagliptin: Another potent DPP-IV inhibitor with a similar mechanism of action.

    Vildagliptin: Known for its high selectivity and efficacy in inhibiting DPP-IV.

    Saxagliptin: Distinguished by its unique chemical structure and pharmacokinetic properties.

Compared to these compounds, DPP-728 is unique in its specific binding affinity and reversible inhibition mechanism, which may offer advantages in terms of efficacy and safety .

Biological Activity

NVP DPP 728 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and the regulation of insulin secretion. This compound has garnered attention for its potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM).

NVP DPP 728 inhibits DPP-IV with a Ki value of 11 nM and an IC50 value of 14 nM , demonstrating a significant selectivity over other related proteases, including DPP-II. The compound operates through a two-step inhibition mechanism, forming a reversible nitrile-dependent complex with the enzyme, which enhances endogenous incretin action by preventing the degradation of glucagon-like peptide-1 (GLP-1) .

In Vitro Studies

In vitro studies have shown that NVP DPP 728 effectively inhibits human DPP-IV amidolytic activity. Key kinetic parameters include:

  • Kon : 1.3×105M1s11.3\times 10^5\,\text{M}^{-1}\text{s}^{-1}
  • Koff : 1.3×103s11.3\times 10^{-3}\,\text{s}^{-1}

These findings suggest that the compound binds to DPP-IV with high affinity, which is critical for its efficacy in enhancing insulin secretion .

Animal Models

NVP DPP 728 has been tested in various animal models to evaluate its effects on glucose tolerance and insulin secretion:

  • Aged Rats : In studies involving aged Wistar rats, treatment with NVP DPP 728 improved glucose tolerance after an oral glucose challenge by enhancing early insulin response. The compound did not exhibit similar effects in aged Fischer 344 rats lacking DPP-IV activity, indicating that its action is dependent on the presence of the target enzyme .
  • Zucker Rats : In Zucker rats, inhibition of DPP-IV resulted in significantly improved insulin responses to oral glucose loads, suggesting that NVP DPP 728 can effectively enhance the incretin effect in insulin-resistant models .

Clinical Implications

While NVP DPP 728 is still under preclinical development, its mechanism and efficacy suggest potential benefits for T2DM patients. By increasing GLP-1 levels and improving insulin secretion, this compound may offer a promising alternative or adjunct to existing diabetic therapies .

Summary of Biological Activity

ParameterValue
Ki (Inhibition constant)11 nM
IC50 (Half-maximal inhibitory concentration)14 nM
Selectivity>15,000-fold over DPP-II
MechanismTwo-step reversible inhibition
Key EffectsImproved glucose tolerance; enhanced insulin secretion

Case Studies and Research Findings

Research has consistently shown that inhibition of DPP-IV leads to improved glycemic control through various mechanisms:

  • Improvement in Insulin Secretion : Inhibition of DPP-IV by NVP DPP 728 has been linked to enhanced insulin release during prandial states due to increased levels of active GLP-1 .
  • Glucose Tolerance : Studies indicate that NVP DPP 728 ameliorates glucose tolerance in aged rats by directly inhibiting plasma DPP-IV activity .
  • Long-term Effects : Long-term administration of NVP DPP 728 has shown promise in preserving islet function and improving overall metabolic health in diabetic models .

Properties

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACOBVZDCLAEV-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-62-5
Record name NVP-DPP-728 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-DPP-728 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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